4-Isobutylresorcinol 4-Isobutylresorcinol
Brand Name: Vulcanchem
CAS No.: 18979-62-9
VCID: VC2523129
InChI: InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
SMILES: CC(C)CC1=C(C=C(C=C1)O)O
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

4-Isobutylresorcinol

CAS No.: 18979-62-9

Cat. No.: VC2523129

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-Isobutylresorcinol - 18979-62-9

Specification

CAS No. 18979-62-9
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 4-(2-methylpropyl)benzene-1,3-diol
Standard InChI InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3
Standard InChI Key IFVWLEMMYISKHW-UHFFFAOYSA-N
SMILES CC(C)CC1=C(C=C(C=C1)O)O
Canonical SMILES CC(C)CC1=C(C=C(C=C1)O)O

Introduction

Chemical Properties and Structure

4-Isobutylresorcinol features a 1,3-dihydroxybenzene (resorcinol) core with an isobutyl group at the 4-position. The branched nature of the isobutyl group distinguishes it from other alkyl-substituted resorcinols and contributes to its specific properties and applications.

Table 1: Chemical Properties of 4-Isobutylresorcinol

PropertyDescription
Chemical Name4-Isobutylresorcinol
Molecular FormulaC₁₀H₁₄O₂
Structure4-(2-methylpropyl)benzene-1,3-diol
Molecular Weight166.22 g/mol
AppearanceNot specifically described in available literature
IsomersStructural isomer of 4-n-butylresorcinol (which has a straight-chain butyl group)
Functional GroupsTwo hydroxyl groups (positions 1,3) and an isobutyl group (position 4)

The presence of two hydroxyl groups in the resorcinol moiety makes 4-isobutylresorcinol capable of forming salts, which are also used in skincare preparations . The compound's molecular structure affords it particular efficacy in dermatological applications, as evidenced by its inclusion in numerous patented formulations.

Biological Activities and Mechanisms of Action

4-Isobutylresorcinol exhibits several biological activities that make it valuable for skincare applications. Based on its structural similarities to other alkylresorcinols and its use in cosmetic preparations, it likely possesses the following properties:

Table 2: Biological Activities of 4-Isobutylresorcinol

ActivityMechanismApplication Relevance
Tyrosinase InhibitionLikely inhibits the activity of tyrosinase enzymeSkin lightening, reduction of hyperpigmentation
Antioxidant PropertiesMay scavenge free radicals due to phenolic structureProtection against oxidative stress
Anti-inflammatoryPotential modulation of inflammatory pathwaysSoothing effects in skincare

The primary mechanism of 4-isobutylresorcinol in skincare appears to be related to its ability to inhibit tyrosinase, an enzyme critical in melanin production. By interfering with this pathway, the compound can potentially reduce hyperpigmentation and promote a more even skin tone .

Applications in Skincare and Cosmetics

The most significant application of 4-isobutylresorcinol is in the skincare and cosmetic industry. Multiple patents and formulations highlight its importance in this field.

Formulation Examples

4-Isobutylresorcinol is typically incorporated into skincare products at concentrations ranging from 0.01% to 5% by mass . It is frequently formulated alongside complementary ingredients that enhance its efficacy or stability.

Table 3: Common Formulation Parameters for 4-Isobutylresorcinol

Formulation TypeConcentration RangeCompanion IngredientsReference
External skin preparations0.01-5% by massL-ascorbic acid or its salts, 3-O-alkyl-L-ascorbic acid
Double-layer cosmeticsNot specifiedCombined in water phase and oil phase systems
Emulsion compositions0.25% (example formulation)Ascorbic acid glucoside (1.0%)

Synergistic Ingredients

Patent literature consistently mentions the combination of 4-isobutylresorcinol with vitamin C derivatives, particularly L-ascorbic acid and its derivatives . This pairing suggests a synergistic effect, potentially enhancing the skin-lightening efficacy while providing additional antioxidant benefits. The combination is described in patents as providing improved stability compared to either ingredient alone .

Stability and Formulation Considerations

One of the key challenges in utilizing 4-isobutylresorcinol effectively is ensuring its stability in cosmetic formulations. Patents from Shiseido Company highlight specific approaches to improving the stability of preparations containing this compound .

A significant innovation described in patent literature is the combination of 4-isobutylresorcinol with:

  • L-ascorbic acid or its salts

  • 3-O-alkyl-L-ascorbic acid derivatives

These combinations reportedly provide excellent temperature stability (especially high-temperature stability) and photostability . According to patent claims, these combinations overcome challenges related to degradation during storage or exposure to environmental factors.

Comparative Analysis with Related Compounds

While 4-isobutylresorcinol shares structural similarities with other alkylresorcinols, its specific properties make it unique among this class of compounds.

Table 4: Comparison of 4-Isobutylresorcinol with Related Compounds

CompoundStructure DifferenceKey DistinctionsReferences
4-n-ButylresorcinolStraight-chain butyl vs. branched isobutylKnown potent tyrosinase inhibitor; well-documented skin-lightening efficacy
4-HexylresorcinolLonger alkyl chain (hexyl vs. isobutyl)Different lipophilicity profile; varying penetration characteristics
4-PhenylethylresorcinolAromatic substituent vs. aliphatic isobutylDifferent stability and efficacy profile

The branched structure of the isobutyl group in 4-isobutylresorcinol likely contributes to its specific physicochemical properties, potentially affecting its solubility, stability, and biological activity compared to straight-chain variants.

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